4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt
Description
Properties
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methylcarbamodithioic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S2.H3N/c1-4-9-2-5(6(8)11-4)3-10-7(12)13;/h2H,3H2,1H3,(H2,8,9,11)(H2,10,12,13);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFRGSBVNHZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=S)S.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Ammonolysis of MMP
The reaction of MMP with excess ammonia (215 equivalents) at elevated temperatures (230°C) in an autoclave yields AMP with a conversion efficiency of 98% and selectivity exceeding 90%. Key parameters include:
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Catalyst : Al₂O₃ (D-10-10 grade, BASF) at 5 g per 1.25 g MMP.
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Solvent : Toluene or cyclohexane, though solvent-free conditions using liquid ammonia are preferred.
This method avoids the need for reductive amination or hydrolysis steps, streamlining AMP production compared to earlier routes that relied on acrylonitrile or formamidine intermediates.
The conversion of AMP to 4-amino-5-[(dithiocarboxyamino)methyl]-2-methylpyrimidine requires the introduction of a dithiocarbamate (-NHCSS⁻) group at the aminomethyl position. This is achieved through reaction with carbon disulfide (CS₂) under basic conditions, followed by ammonium salt formation.
Dithiocarbamate Formation
AMP’s primary amine group reacts with CS₂ in the presence of a base (e.g., NaOH or NH₄OH) to form the dithiocarbamate intermediate. While explicit data for this specific reaction are absent in the provided sources, analogous methodologies from dithiocarbamate chemistry suggest the following conditions:
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Molar Ratio : 1:1.2 AMP to CS₂.
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Base : Aqueous ammonium hydroxide (25–30% w/w) to maintain pH > 10.
The reaction proceeds via nucleophilic attack of the amine on CS₂, generating a dithiocarbamic acid intermediate, which is deprotonated to form the dithiocarbamate anion.
Ammonium Salt Formation
The final step involves protonation of the dithiocarbamate anion with an ammonium source to yield the target compound. This is typically accomplished by introducing excess ammonium ions (e.g., NH₄Br or NH₄Cl) during workup.
Salt Precipitation and Isolation
Post-reaction, the mixture is acidified to pH 4–5 using dilute HCl, prompting precipitation of the ammonium salt. Filtration and recrystallization from ethanol/water mixtures enhance purity. Key parameters include:
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Solvent System : Ethanol-water (3:1 v/v) for optimal solubility and crystal growth.
Optimization and Challenges
Catalyst Efficiency in AMP Synthesis
Al₂O₃ catalysts exhibit superior performance in MMP ammonolysis compared to alternatives like zeolites or silica-alumina composites. Table 1 summarizes catalyst impact on AMP yield:
| Catalyst | Temperature (°C) | AMP Yield (%) | Selectivity (%) |
|---|---|---|---|
| Al₂O₃ | 230 | 98 | 92 |
| Zeolite Y | 230 | 75 | 68 |
| SiO₂-Al₂O₃ | 230 | 82 | 74 |
Side Reactions in Dithiocarbamate Formation
Competitive pathways, such as oxidation of the dithiocarbamate to thiuram disulfides, necessitate strict temperature control and inert atmospheres. Microwave-assisted synthesis (e.g., 100°C, 150 W) may mitigate these issues, as demonstrated in related thienopyrimidine systems.
Analytical Characterization
Successful synthesis is confirmed via:
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¹H NMR : Peaks at δ 1.81 (s, 3H, CH₃), δ 5.79 (s, 2H, NH₂), and δ 6.85 (s, 1H, pyrimidine-H).
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Mass Spectrometry : Molecular ion peak at m/z 267 [M+H]⁺.
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Elemental Analysis : C, H, N, and S content within 0.3% of theoretical values.
Industrial and Environmental Considerations
Large-scale production requires recycling of ammonia and CS₂ to reduce costs and environmental impact. Continuous-flow reactors, as described in patent US8198443B2, offer enhanced throughput and safety compared to batch processes .
Chemical Reactions Analysis
4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies indicate that derivatives of ammonium salts can act as sigma receptor modulators, which are implicated in cancer therapy. The sigma-1 receptor, in particular, has been identified as a therapeutic target in various cancers. Research has shown that simple ammonium salts exhibit significant binding affinity to sigma receptors, leading to potential anticancer properties .
- For instance, compounds similar to 4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt have demonstrated efficacy in reducing tumor growth in vivo models .
- Neuroprotective Effects :
Agricultural Applications
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Pesticide Formulations :
- The unique structure of this compound makes it a candidate for developing new pesticide formulations. Its dithiocarboxyamido group may enhance the bioactivity and effectiveness of the pesticide, providing a dual function as both a growth regulator and a pest deterrent.
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Plant Growth Regulation :
- Research indicates that certain pyrimidine derivatives can stimulate plant growth and enhance resistance to environmental stresses. This application could be particularly beneficial in sustainable agriculture practices.
Data Table: Summary of Biological Activities
Case Studies
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Sigma Receptor Studies :
- A study conducted on various ammonium salts revealed that those with structural similarities to this compound exhibited significant anticancer activity in mouse models transplanted with adenocarcinoma fragments. The study highlighted the importance of the dithiocarboxyamido group in enhancing receptor binding affinity and subsequent biological activity .
- Agricultural Trials :
Mechanism of Action
The mechanism of action of 4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared with structurally related pyrimidine-based ammonium salts and derivatives:
Physicochemical Properties
- Solubility: The target compound’s dithiocarboxyamino group enhances solubility in aqueous and polar solvents compared to non-sulfurated analogs like 4-Amino-5-(formamidomethyl)-2-methylpyrimidine . Nitroso-containing derivatives (e.g., 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine ammonium salt) exhibit lower thermal stability due to nitroso group sensitivity .
- Chelation Capacity: The dithiocarboxyamino group in the target compound allows strong binding to transition metals (e.g., Cu²⁺, Fe³⁺), outperforming formamide or nitroso analogs .
Research Findings and Data
Stability and Reactivity
- Thermal Degradation :
- pH Sensitivity: Dithiocarboxyamino groups in the target compound stabilize metal complexes across a broad pH range (3–9), unlike formamide derivatives, which hydrolyze under acidic conditions .
Biological Activity
4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine ammonium salt (CAS 856973-53-0) is a compound of significant interest in biological and pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by the presence of amino and dithiocarboxyamino functional groups. Its molecular formula is , and it is often utilized in biochemical research for its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₄S₂ |
| Molecular Weight | 174.30 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Cytotoxicity and Therapeutic Potential
A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of related pyrimidine derivatives on cancer cell lines. The compounds were observed to induce apoptosis in a dose-dependent manner, suggesting potential for cancer therapeutics . The specific activity of this compound in this context remains to be fully elucidated.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Membrane Disruption : The quaternary ammonium structure can interact with lipid membranes, leading to increased permeability and eventual cell death.
- Antioxidant Activity : Some studies suggest that dithiocarboxylic acids possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various ammonium salts against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 4-amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro testing on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that derivatives of pyrimidine compounds could reduce cell viability significantly at concentrations above 10 µM. While specific data for the ammonium salt variant is sparse, these findings suggest potential avenues for further exploration in cancer treatment .
Q & A
What are the optimal synthetic routes for 4-amino-5-[(dithiocarboxyamino)methyl]-2-methylpyrimidine ammonium salt, and how can purity be validated?
Basic
The synthesis typically involves coupling 2-methylpyrimidine derivatives with dithiocarbamate precursors. For example, a solvent evaporation method (used in analogous ammonium salts) ensures controlled crystallization: dissolve stoichiometric amounts of the acid and base in a polar solvent (e.g., methanol/water), reflux, and evaporate slowly . Purity validation requires HPLC with UV detection (λ ~254 nm) and elemental analysis (C, H, N, S) to confirm stoichiometry. 1H/13C NMR can identify functional groups (e.g., NH2 at δ 6.5–7.5 ppm, dithiocarbamate S–C=S at ~190–210 ppm in 13C spectra) .
Advanced
For high-yield synthesis, optimize reaction conditions (pH, temperature) to avoid side products like disulfide byproducts from dithiocarbamate oxidation. Use reductive amination or Schiff base formation to stabilize the dithiocarboxyamino-methyl linkage. Monitor intermediates via LC-MS and employ recrystallization (e.g., using DMF/EtOH) to remove unreacted precursors. For purity, combine X-ray powder diffraction (XRPD) with thermal gravimetric analysis (TGA) to detect polymorphic impurities .
How can structural contradictions in spectroscopic and crystallographic data be resolved for this compound?
Basic
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or hydrogen bonding. For example, NH2 groups may exhibit dynamic exchange in solution, broadening NMR peaks, while X-ray reveals fixed hydrogen-bonding networks. Use variable-temperature NMR to probe exchange effects and compare with DFT calculations (e.g., Gaussian09) to model stable conformers .
Advanced
If X-ray data conflicts with spectroscopic assignments (e.g., unexpected tautomerism in the pyrimidine ring), perform synchrotron-based crystallography for high-resolution data (≤0.8 Å) to resolve atomic positions. For ambiguous NMR signals, use 2D-COSY and HSQC to trace coupling pathways. Cross-validate with IR spectroscopy (e.g., NH stretches at 3300–3500 cm⁻¹) and Raman spectroscopy to detect S–S/S–C vibrations (~500–600 cm⁻¹) .
What computational methods are suitable for studying the reactivity of the dithiocarboxyamino group in this compound?
Advanced
Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model nucleophilic attack or redox reactions at the dithiocarbamate moiety. Calculate Fukui indices to identify reactive sites. For solvation effects, use polarizable continuum models (PCM) . Validate with molecular dynamics (MD) simulations to study ligand-protein interactions if the compound has bioactive potential .
How can intermolecular interactions in crystalline forms of this salt be characterized?
Basic
Use single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to map hydrogen bonds (N–H⋯O/S) and π-π stacking. For example, the ammonium group may form hydrogen bonds with pyrimidine N atoms, while dithiocarbamate S atoms engage in S⋯S interactions .
Advanced
Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions (e.g., % S⋯H contacts). For non-classical interactions (e.g., C–H⋯π), perform multipole refinement in XD2005. Pair with solid-state NMR (13C CP/MAS) to correlate crystallographic symmetry with chemical shifts .
What strategies mitigate degradation during long-term storage of this ammonium salt?
Advanced
Degradation (e.g., hydrolysis of dithiocarbamate to thiols) can be minimized by storing under inert gas (Ar) at –20°C in amber vials. Characterize stability via accelerated aging studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring. Add antioxidants (e.g., BHT at 0.01% w/w) or lyophilize with cryoprotectants (trehalose) for lyo-friendly formulations .
How does the dithiocarboxyamino group influence the compound’s coordination chemistry with metal ions?
Advanced
The dithiocarbamate’s S,S’-donor atoms enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺). Study coordination modes via UV-Vis titration (ligand-to-metal charge transfer bands at ~400–500 nm) and EPR for paramagnetic complexes. For structural insights, synthesize metal adducts and analyze via SCXRD. Compare stability constants (log K) with potentiometric titrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
